![molecular formula C13H18N2O3S B2588030 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide CAS No. 899979-80-7](/img/structure/B2588030.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide
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Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide, also known as DTZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have antidiabetic and anti-inflammatory properties.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the synthesis and evaluation of new hybrid compounds derived from N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide, demonstrating significant anticonvulsant activities. These compounds integrate the chemical fragments of well-known antiepileptic drugs, showcasing broad spectra of activity across preclinical seizure models. Notably, certain derivatives exhibited superior safety profiles and protective indexes, suggesting their potential as more effective antiepileptic drugs with minimal side effects (Kamiński et al., 2015); (Kamiński et al., 2016).
Antimicrobial and Anti-inflammatory Agents
Compounds derived from this compound have been synthesized and assessed for their antimicrobial and anti-inflammatory activities. These studies have introduced novel derivatives with promising antibacterial, antifungal, and anti-inflammatory properties, indicating their potential in treating infections and inflammation-related conditions (Kendre et al., 2015); (Zablotskaya et al., 2013).
Inhibition of Matrix Metalloproteinases (MMPs)
A study focusing on 4-thiazolidinone derivatives, including those related to this compound, has shown these compounds to effectively inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue damage and inflammation. This suggests their potential application in treating diseases associated with MMP-mediated tissue degradation, offering a promising direction for the development of new therapeutic agents (Incerti et al., 2018).
Luminescent Properties and White Light Emission
Research into benzothiazole derivatives related to this compound has explored their luminescent properties, particularly for applications in white light emission. This study revealed that by doping these compounds into a polymer matrix, it is possible to achieve white light emission with desirable chromaticity coordinates, underscoring their potential in lighting and display technologies (Lu et al., 2017).
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-19(15,17)18/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYQOVMXSDZYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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